2,4,5-Trimethylthiophene-3-carbaldehyde

Overview

Description

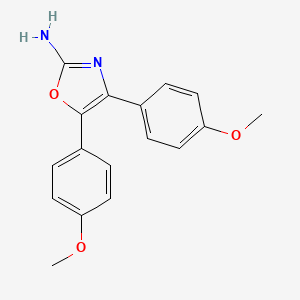

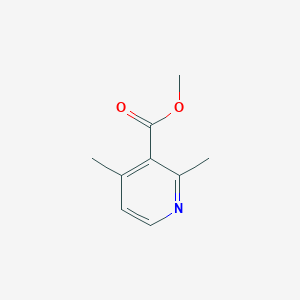

2,4,5-Trimethylthiophene-3-carbaldehyde is a chemical compound that belongs to the family of organosulfur compounds. It is also known as 2,4,5-Trimethyl-3-thiophenecarboxaldehyde .

Molecular Structure Analysis

The molecular formula of 2,4,5-Trimethylthiophene-3-carbaldehyde is C8H10OS . The molecular weight is 154.23 g/mol. The specific structure is not provided in the search results.Scientific Research Applications

Synthesis and Biological Evaluation

A series of novel 4-arylthiophene-2-carbaldehyde compounds, which can serve as analogs to 2,4,5-Trimethylthiophene-3-carbaldehyde, were synthesized via Suzuki-Miyaura cross-coupling and evaluated for their antibacterial, hemolytic, antiurease, and nitric oxide (NO) scavenging capabilities. These compounds exhibited good activities in the respective assays, with specific compounds showing exceptional antibacterial activity against Pseudomonas aeruginosa and notable NO scavenging capabilities. This illustrates the potential of thiophene carbaldehydes in developing new antibacterial and antioxidant agents (Ali et al., 2013).

Eco-friendly Synthesis

The facile preparation of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde, through a novel domino reaction, highlights an efficient and environmentally friendly method to synthesize functionally rich thiophene derivatives. This synthesis route could offer a green chemistry approach to producing compounds with potential applications in material science and pharmaceuticals (Chen et al., 2014).

Asymmetric Synthesis in Biochemistry and Nanoscience

The development of new organocatalytic Michael-aldol domino reactions for the synthesis of optically active, highly functionalized tetrahydrothiophenes is noteworthy. These compounds could find significant applications in biochemistry, pharmaceutical science, and nanoscience, demonstrating the versatility of thiophene carbaldehydes in facilitating the creation of complex molecular architectures with precise stereochemical control (Brandau et al., 2006).

Surface Functionalization of Nanocrystals

The preparation of trimethylsilyl end-capped bi- and terthiophene carbaldehydes for the functionalization of semiconductor and metal nanoparticles showcases the role of thiophene carbaldehydes in the development of materials with advanced optical and electronic properties. This technique underscores the potential of thiophene derivatives in enhancing the functionality of nanomaterials for various technological applications (Lukevics et al., 2001).

properties

IUPAC Name |

2,4,5-trimethylthiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-5-6(2)10-7(3)8(5)4-9/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIVVVPWXLYVTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377812 | |

| Record name | 2,4,5-trimethylthiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Trimethylthiophene-3-carbaldehyde | |

CAS RN |

63826-44-8 | |

| Record name | 2,4,5-trimethylthiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[6-(ethoxycarbonyl)-3-ethyl-2-methyl-3H-benzimidazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B1620590.png)

![1-[4-(3-Methyl-butoxy)-phenyl]-ethanone](/img/structure/B1620599.png)

![2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1620601.png)